molecular formula C10H13ClFNO B1341603 3-(4-Fluorophenyl)morpholine hydrochloride CAS No. 1185045-95-7

3-(4-Fluorophenyl)morpholine hydrochloride

Cat. No. B1341603
M. Wt: 217.67 g/mol
InChI Key: WMGZVNCXNNRNNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-(4-Fluorophenyl)morpholine hydrochloride" is a derivative of morpholine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. The fluorophenyl group suggests potential for enhanced binding affinity to biological targets due to the electronegative fluorine atom.

Synthesis Analysis

The synthesis of related fluorophenyl morpholine derivatives has been reported in several studies. For instance, a method for synthesizing a compound with a similar structure, methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate, was developed, indicating the feasibility of synthesizing complex molecules with the 4-fluorophenyl and morpholine moieties . Another study reported the synthesis of 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, which involved refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride . These methods could potentially be adapted for the synthesis of "3-(4-Fluorophenyl)morpholine hydrochloride."

Molecular Structure Analysis

The molecular structure of related compounds has been determined using single-crystal X-ray diffraction studies. For example, the compound with the oxadiazole moiety was found to belong to the monoclinic system with specific lattice parameters, and the structure was confirmed by spectral studies . Similarly, the structure of (E)-1-(((3-fluoro-4-morpholinophenyl)imino)methyl)napthalen-2-ol was determined to crystallize in the monoclinic system . These findings suggest that "3-(4-Fluorophenyl)morpholine hydrochloride" could also be characterized using similar techniques to determine its precise molecular structure.

Chemical Reactions Analysis

The chemical reactivity of morpholine derivatives can be inferred from the literature. For instance, o-Formylphenylboronic acid was reacted with morpholine to form a benzoxaborole derivative . In another study, the precursor compound 3-fluoro-4-morpholinoaniline was synthesized and further reacted to produce sulfonamides and carbamates, indicating the potential for diverse chemical transformations . These studies demonstrate the chemical versatility of morpholine derivatives and suggest that "3-(4-Fluorophenyl)morpholine hydrochloride" could undergo various chemical reactions to yield new compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives can be diverse. For example, the compound 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride was synthesized with a yield of 70.6% and its structure confirmed by IR and NMR, indicating the stability of the compound and the ability to characterize it using common spectroscopic techniques . The synthesis of enantiopure compounds such as 3,5-dimethyl-2-(3-fluorinephenyl)-2-morpholinol hydrochloride also highlights the possibility of obtaining chiral centers within the morpholine framework, which can significantly affect the physical properties such as solubility and melting point .

Scientific Research Applications

Synthesis and Characterization

3-(4-Fluorophenyl)morpholine hydrochloride has been synthesized and characterized in multiple studies, demonstrating its versatility as an intermediate in the production of various biologically active compounds. For instance, its synthesis involves techniques such as amination, cyclization, and acidification to achieve high yields, showcasing its relevance in organic synthesis research (Yuan, 2012). Moreover, its crystal structure and other physicochemical properties have been elucidated through spectroscopic methods, further emphasizing its importance in drug development processes (S.V et al., 2019).

Biological Activities

The biological activity of derivatives of 3-(4-Fluorophenyl)morpholine hydrochloride has been a significant area of interest. Studies have reported on its potential antidepressant activities, suggesting its utility in developing new therapeutic agents for treating depression. For example, its antidepressive potential was evaluated using animal models, providing a foundation for further investigation into its therapeutic applications (Yuan, 2012). Additionally, the compound's derivatives have shown promising results in pre-clinical tests relevant to clinical efficacy in conditions like emesis and depression, highlighting its potential as a neurokinin-1 receptor antagonist (Harrison et al., 2001).

Antimicrobial and Antitumor Activities

Research has also explored the antimicrobial and antitumor potentials of 3-(4-Fluorophenyl)morpholine hydrochloride derivatives. For instance, compounds synthesized from this chemical have demonstrated remarkable anti-tuberculosis activity and superior antimicrobial properties, presenting a compelling case for their use in combating infectious diseases (S.V et al., 2019). The compound's derivatives have also been investigated for their antitumor activities, showing distinct inhibition on the proliferation of various cancer cell lines and suggesting a potential role in cancer therapy (Tang & Fu, 2018).

properties

IUPAC Name

3-(4-fluorophenyl)morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO.ClH/c11-9-3-1-8(2-4-9)10-7-13-6-5-12-10;/h1-4,10,12H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGZVNCXNNRNNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)morpholine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Fluorophenyl)morpholine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(4-Fluorophenyl)morpholine hydrochloride
Reactant of Route 3
Reactant of Route 3
3-(4-Fluorophenyl)morpholine hydrochloride
Reactant of Route 4
3-(4-Fluorophenyl)morpholine hydrochloride
Reactant of Route 5
Reactant of Route 5
3-(4-Fluorophenyl)morpholine hydrochloride
Reactant of Route 6
3-(4-Fluorophenyl)morpholine hydrochloride

Citations

For This Compound
7
Citations
KMJ Brands, SW Krska, T Rosner… - … process research & …, 2006 - ACS Publications
An efficient and highly stereoselective one-pot Grignard addition/hydrogenation procedure is a key step in the synthesis of the NK 1 receptor antagonist aprepitant. The critical influence …
Number of citations: 24 0-pubs-acs-org.brum.beds.ac.uk
L Wright, PJ Skrdla, N Variankaval, V Antonucci - Chromatographia, 2003 - Springer
A van’t Hoff plot of the retention factor of (2R, 3S)-2-({(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}oxy)-3-(4-fluorophenyl) morpholine hydrochloride (I), on a C-18 stationary phase, was …
PJ Skrdla, V Antonucci, LS Crocker… - … of pharmaceutical and …, 2001 - Elsevier
The pharmaceutical compound (2R,3S)-2-({(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}oxy)-3-(4-fluorophenyl)morpholine hydrochloride (denoted here as Compound X), has been …
J Lu, S Rohani - Current Medicinal Chemistry, 2009 - ingentaconnect.com
Active pharmaceutical ingredients (APIs), frequently delivered to the patient in the solid-state as part of an approved dosage form, can exist in such diverse solid forms as polymorphs, …
PJ Skrdla, RT Robertson - The Journal of Physical Chemistry B, 2005 - ACS Publications
Many solid-state reactions and phase transformations performed under isothermal conditions give rise to asymmetric, sigmoidally shaped conversion−time (x−t) profiles. The …
Number of citations: 70 0-pubs-acs-org.brum.beds.ac.uk
HG Brittain, A Medek - Separation Science and Technology, 2004 - Elsevier
Publisher Summary The chapter discusses the small amounts of polymorphic and solvatomorphic impurities in a bulk solid. The most useful methods for performing such work is …
李豇, 韩帅, 王超, 师程程, 殷耀兵 - 化学试剂, 2020 - chinareagent.com.cn
: 以血红素, 氧化石墨烯和尿素为原材料, 通过一步水热法合成了血红素-氨基化石墨烯(H-NG) 复合物. 采用UV-Vis, FTIR, Raman, SEM 对所合成的复合物进行结构表征, 研究了该复合物对…
Number of citations: 4 www.chinareagent.com.cn

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.